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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
Cocaine use disorder remains a significant public health challenge with no FDA-approved

pharmacotherapy. SRI-31142 has emerged as a compound of interest due to its unique

preclinical profile. This document provides a comprehensive technical overview of SRI-31142,

summarizing its mechanism of action, key preclinical findings, and detailed experimental

methodologies. SRI-31142 is a putative allosteric modulator of the dopamine transporter (DAT)

with nanomolar potency for inhibiting monoamine uptake.[1] In stark contrast to cocaine and

other DAT inhibitors, SRI-31142 does not exhibit abuse potential in rat models.[2][3]

Furthermore, it has been shown to attenuate the rewarding effects of cocaine, suggesting its

potential as a therapeutic agent.[2][3] However, the precise mechanism of action remains

under investigation, and potential side effects, such as motor impairment, warrant further

exploration. This guide is intended to provide researchers and drug development professionals

with a detailed foundation for future investigation into SRI-31142 and similar compounds.

Mechanism of Action
SRI-31142 is characterized as a putative allosteric modulator of the dopamine transporter

(DAT). It demonstrates high-affinity binding to DAT with a Ki of 1.9 nM. Unlike typical DAT

inhibitors such as cocaine, which bind to the primary substrate site, allosteric modulators are

thought to bind to a distinct site on the transporter protein, altering its conformation and
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function. This distinction is critical, as it may explain the divergent behavioral effects observed

with SRI-31142 compared to traditional psychostimulants.

While SRI-31142's primary target is considered to be DAT, it also exhibits potent inhibition of

the serotonin (SERT) and norepinephrine (NET) transporters. Its activity at these other

monoamine transporters may contribute to its overall pharmacological profile. Notably, SRI-
31142 has a very low affinity for sigma-1 and sigma-2 receptors, with Ki values greater than

10,000 nM. This is significant as sigma receptors have been implicated in the effects of

cocaine, and the lack of affinity of SRI-31142 for these receptors helps to differentiate its

mechanism.

Quantitative Data
The following tables summarize the key quantitative data available for SRI-31142.

Table 1: In Vitro Binding Affinities of SRI-31142
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Target Radioligand Ki (nM)

Dopamine Transporter (DAT) [3H]WIN35428 1.9

Serotonin Transporter (SERT) Not Specified >10,000

Norepinephrine Transporter

(NET)
Not Specified >10,000

Sigma-1 Receptor Not Specified >10,000

Sigma-2 Receptor Not Specified >10,000

Dopamine D3 Receptor Not Specified 1528

Acetylcholine M4 Receptor Not Specified 1261

Delta Opioid Receptor Not Specified 1390

Acetylcholine M2 Receptor Not Specified 1612

Benzodiazepine Site Not Specified 1633

Kappa Opioid Receptor Not Specified 2413

Acetylcholine M1 Receptor Not Specified 2470

Norepinephrine beta 3

Receptor
Not Specified 2654

Norepinephrine alpha 2A

Receptor
Not Specified 2737

Human DAT Not Specified 3520

Acetylcholine M5 Receptor Not Specified 5229

Histamine H4 Receptor Not Specified 5535

Histamine H1 Receptor Not Specified 5585

Acetylcholine M3 Receptor Not Specified 5951

Table 2: In Vivo Effects of SRI-31142 in Rats
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Experiment Doses (mg/kg, i.p.) Key Findings

Intracranial Self-Stimulation

(ICSS)
1.0, 3.2, 10.0

Dose-dependent decrease in

ICSS.

Attenuation of Cocaine-

induced ICSS
1.0, 3.2, 10.0 (pretreatment)

10 mg/kg SRI-31142

significantly attenuated the

facilitation of ICSS by 10

mg/kg cocaine.

In Vivo Microdialysis (Nucleus

Accumbens)
10.0 Decreased dopamine levels.

Attenuation of Cocaine-

induced Dopamine Increase
10.0 (pretreatment)

Attenuated cocaine-induced

increases in nucleus

accumbens dopamine levels.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SRI-
31142.

Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor

or transporter.

Membrane Preparation:

Brain tissue (e.g., striatum for DAT) from rats or transfected cells expressing the target

protein are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at low speed to remove cellular debris.

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is

determined using a standard assay (e.g., Bradford or BCA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b610991?utm_src=pdf-body
https://www.benchchem.com/product/b610991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Assay:

The assay is conducted in a 96-well plate format.

To each well, add a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for

DAT).

Add increasing concentrations of the test compound (SRI-31142) to compete with the

radioligand for binding.

To determine non-specific binding, a separate set of wells includes a high concentration of

a known non-labeled ligand (e.g., cocaine for DAT).

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a

set period to allow binding to reach equilibrium.

Filtration and Counting:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the unbound.

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

The filters are dried, and a scintillation cocktail is added.

The radioactivity on the filters is then counted using a scintillation counter.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Intracranial Self-Stimulation (ICSS) in Rats
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ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs.

Surgical Implantation:

Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic apparatus.

A monopolar electrode is surgically implanted into the medial forebrain bundle (MFB), a

key component of the brain's reward pathway. Stereotaxic coordinates are used for

precise placement.

The electrode is secured to the skull with dental cement and skull screws.

Rats are allowed to recover for at least one week post-surgery.

Apparatus:

Testing is conducted in operant conditioning chambers equipped with a response lever

and a stimulator connected to the rat's implanted electrode via a flexible cable and swivel.

Training and Testing:

Rats are trained to press the lever to receive a brief train of electrical stimulation to the

MFB.

The frequency of the electrical stimulation is varied across trials to determine the threshold

for rewarding effects.

Once a stable baseline of responding is established, the effects of SRI-31142 are

assessed.

In a typical session, rats are administered SRI-31142 (or vehicle) via intraperitoneal (i.p.)

injection at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) prior to the ICSS session.

To assess the effect on cocaine's rewarding properties, rats are pretreated with SRI-31142
before being administered cocaine.

Data Analysis:
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The primary dependent measure is the rate of lever pressing at different stimulation

frequencies.

A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding

effects of the stimulation, while a rightward shift indicates a decrease.

Statistical analysis (e.g., ANOVA) is used to determine the significance of any drug-

induced changes in ICSS behavior.

In Vivo Microdialysis in the Nucleus Accumbens of Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of awake, freely moving animals.

Surgical Implantation:

Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the

nucleus accumbens.

The cannula is fixed to the skull with dental cement.

Rats are allowed to recover from surgery.

Microdialysis Procedure:

On the day of the experiment, a microdialysis probe is inserted through the guide cannula

into the nucleus accumbens.

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow,

constant flow rate (e.g., 1-2 µL/min).

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane

of the probe and into the perfusate.

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

Drug Administration and Sample Analysis:
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After a stable baseline of neurotransmitter levels is established, SRI-31142 (e.g., 10

mg/kg, i.p.) or vehicle is administered.

To test its interaction with cocaine, SRI-31142 is given as a pretreatment before a cocaine

injection.

The collected dialysate samples are analyzed to determine the concentrations of

dopamine and other monoamines using high-performance liquid chromatography with

electrochemical detection (HPLC-ED).

Data Analysis:

Neurotransmitter concentrations are typically expressed as a percentage of the baseline

levels.

Statistical analysis is used to compare the effects of drug treatments to the vehicle control

group over time.

Visualizations
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Caption: Proposed mechanism of action for cocaine and SRI-31142 at the dopamine synapse.

Experimental Workflow
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Caption: A typical experimental workflow for preclinical evaluation of SRI-31142.
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Caption: Logical relationship illustrating the therapeutic hypothesis for SRI-31142.

Discussion and Future Directions
SRI-31142 represents a promising departure from traditional approaches to cocaine

pharmacotherapy. Its ability to modulate the dopamine system and reduce the rewarding

effects of cocaine without producing abuse-related effects itself is a highly desirable profile. The

allosteric mechanism of action is a key area for further investigation, as it may offer a more

nuanced approach to DAT modulation than simple competitive inhibition.

However, several critical questions remain. The precise molecular interactions of SRI-31142
with the dopamine transporter need to be elucidated. The contribution of its effects on SERT

and NET to its overall profile is also an important area of study. The observation of motor

impairment at higher doses is a significant concern that must be addressed. Future research

should focus on structure-activity relationship studies to identify analogs with an improved
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therapeutic window, retaining the beneficial effects on cocaine reward while minimizing motor

side effects.

In conclusion, SRI-31142 serves as a valuable pharmacological tool and a potential lead

compound for the development of a novel class of medications for cocaine use disorder. The

data presented in this guide underscore the importance of exploring non-traditional

mechanisms of action in the search for effective treatments for substance use disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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